Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium cantharidin can be synthesized through the reaction of cantharidin with sodium hydroxide. The process involves the hydrolysis of cantharidin to form cantharidic acid, which is then neutralized with sodium hydroxide to produce disodium cantharidin .
Industrial Production Methods: Industrial production of disodium cantharidin typically involves the extraction of cantharidin from natural sources, followed by its chemical modification. The extraction process includes recrystallization and purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Disodium cantharidin undergoes various chemical reactions, including:
Hydrolysis: Conversion to cantharidic acid in the presence of water.
Oxidation and Reduction: Cantharidin and its derivatives can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Hydrolysis: Water and sodium hydroxide.
Oxidation: Common oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Cantharidic acid.
Oxidation and Reduction: Various oxidized or reduced forms of cantharidin derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying anhydride reactions.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Explored for its anticancer properties, particularly in the treatment of liver, lung, and gastrointestinal cancers
Mechanism of Action
Disodium cantharidin exerts its effects primarily through the inhibition of protein phosphatases, particularly protein phosphatase 2A (PP2A). This inhibition leads to the disruption of various cellular processes, including cell cycle regulation and apoptosis. The compound’s ability to induce apoptosis in cancer cells is a key aspect of its anticancer activity .
Comparison with Similar Compounds
Norcantharidin: A demethylated derivative of cantharidin with similar anticancer properties but reduced toxicity.
Cantharimide and Norcantharimide: Cyclic imides derived from cantharidin, known for their anticancer activities.
Uniqueness: Disodium cantharidin stands out due to its specific inhibition of PP2A and its potential for targeted cancer therapy. Its water-soluble nature also makes it more suitable for certain pharmaceutical applications compared to its parent compound, cantharidin .
Properties
IUPAC Name |
disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFALSOLNDKMHAL-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Na2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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